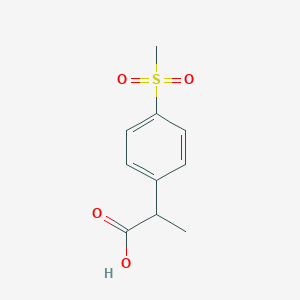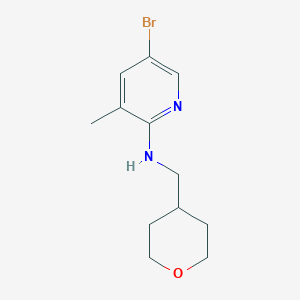
Acide 2-(4-méthanesulfonylphényl)propanoïque
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for 2-(4-Methanesulfonylphenyl)propanoic acid is1S/C10H12O4S/c1-7(10(11)12)8-3-5-9(6-4-8)15(2,13)14/h3-7H,1-2H3,(H,11,12) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
2-(4-Methanesulfonylphenyl)propanoic acid is a powder that is stored at room temperature .Applications De Recherche Scientifique
Biotechnologie
La biodégradabilité potentielle du composé en fait un candidat pour la recherche dans les applications biotechnologiques. Il pourrait être utilisé dans des études visant à développer des solvants écologiques ou comme substrat dans les processus de biotransformation microbienne.
Chacune de ces applications exploite la structure chimique et la réactivité uniques de l’acide 2-(4-méthanesulfonylphényl)propanoïque pour explorer des solutions innovantes dans divers domaines de la science et de la technologie. La polyvalence du composé souligne sa valeur dans la recherche et les applications industrielles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental ingestion, skin or eye contact, and inhalation .
Mécanisme D'action
Mode of Action
It is known that the compound is a derivative of 2-phenylpropanoic acid . Many derivatives of 2-phenylpropanoic acid, also known as profens, are nonselective nonsteroidal anti-inflammatory drugs (NSAIDs). They reduce pain, body temperature in fever, signs of inflammation, and in some cases, slow the development of cancers . It is possible that 2-(4-Methanesulfonylphenyl)propanoic acid may have similar interactions with its targets.
Analyse Biochimique
Biochemical Properties
2-(4-Methanesulfonylphenyl)propanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . For instance, it may act as an inhibitor for certain enzymes, thereby regulating metabolic processes.
Cellular Effects
The effects of 2-(4-Methanesulfonylphenyl)propanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate signaling pathways by binding to specific receptors on the cell surface, leading to changes in downstream signaling events . Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(4-Methanesulfonylphenyl)propanoic acid exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their activity. Changes in gene expression can also occur through interactions with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methanesulfonylphenyl)propanoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of 2-(4-Methanesulfonylphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
2-(4-Methanesulfonylphenyl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby affecting energy production and metabolic balance.
Transport and Distribution
The transport and distribution of 2-(4-Methanesulfonylphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. Binding proteins can also facilitate its distribution and localization within tissues.
Subcellular Localization
The subcellular localization of 2-(4-Methanesulfonylphenyl)propanoic acid is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The activity of this compound can be modulated by its subcellular localization, affecting its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
2-(4-methylsulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7(10(11)12)8-3-5-9(6-4-8)15(2,13)14/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBCWDXXDFGWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250933-90-4 | |
| Record name | 2-(4-methanesulfonylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

